molecular formula C16H22N2O5 B6432205 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}urea CAS No. 2176270-49-6

3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}urea

Cat. No.: B6432205
CAS No.: 2176270-49-6
M. Wt: 322.36 g/mol
InChI Key: MNXHACMBXJMKNR-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}urea is a complex organic compound characterized by the presence of a benzodioxole ring, a cyclopentyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}urea typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with a suitable nucleophile.

    Urea Formation: The final step involves the reaction of an isocyanate with an amine to form the urea linkage. This step requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Reactors: For precise control over reaction conditions and to handle the multi-step synthesis.

    Continuous Flow Reactors: To enhance efficiency and scalability, especially for the final urea formation step.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The urea moiety can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in the hydroxyethoxy side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Amines or alcohols, depending on the specific functional group being reduced.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its urea moiety.

    Receptor Binding Studies: The benzodioxole ring can interact with biological receptors, making it useful in pharmacological research.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Diagnostic Tools: Used in the development of diagnostic assays due to its unique chemical properties.

Industry

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}urea involves its interaction with specific molecular targets:

    Enzyme Inhibition: The urea moiety can form hydrogen bonds with the active site of enzymes, inhibiting their activity.

    Receptor Binding: The benzodioxole ring can interact with receptor sites, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-hydroxyethoxy)cyclohexyl]methyl}urea: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-methoxyethoxy)cyclopentyl]methyl}urea: Similar structure but with a methoxyethoxy group instead of a hydroxyethoxy group.

Uniqueness

    Structural Features: The combination of the benzodioxole ring, cyclopentyl group, and urea moiety is unique and contributes to its distinct chemical and biological properties.

    Reactivity: The presence of the hydroxyethoxy group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

This detailed overview provides a comprehensive understanding of 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}urea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c19-7-8-23-16(5-1-2-6-16)10-17-15(20)18-12-3-4-13-14(9-12)22-11-21-13/h3-4,9,19H,1-2,5-8,10-11H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXHACMBXJMKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=CC3=C(C=C2)OCO3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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